1-(3-chlorobenzyl)-N-ethyl-1H-1,3-benzimidazol-2-amine

Lipophilicity Drug-likeness Structure-Property Relationships

1-(3-Chlorobenzyl)-N-ethyl-1H-1,3-benzimidazol-2-amine (CAS 866137-43-1) is a disubstituted 2-aminobenzimidazole featuring a 3-chlorobenzyl group at N1 and an ethyl group at the exocyclic 2-amine. Its molecular formula is C₁₆H₁₆ClN₃ (MW 285.77 g·mol⁻¹).

Molecular Formula C16H16ClN3
Molecular Weight 285.77 g/mol
CAS No. 866137-43-1
Cat. No. B3038546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-chlorobenzyl)-N-ethyl-1H-1,3-benzimidazol-2-amine
CAS866137-43-1
Molecular FormulaC16H16ClN3
Molecular Weight285.77 g/mol
Structural Identifiers
SMILESCCNC1=NC2=CC=CC=C2N1CC3=CC(=CC=C3)Cl
InChIInChI=1S/C16H16ClN3/c1-2-18-16-19-14-8-3-4-9-15(14)20(16)11-12-6-5-7-13(17)10-12/h3-10H,2,11H2,1H3,(H,18,19)
InChIKeyOBTRBIFPSAPEMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Chlorobenzyl)-N-ethyl-1H-1,3-benzimidazol-2-amine (CAS 866137-43-1): Physicochemical Identity and Structural Context for Procurement


1-(3-Chlorobenzyl)-N-ethyl-1H-1,3-benzimidazol-2-amine (CAS 866137-43-1) is a disubstituted 2-aminobenzimidazole featuring a 3-chlorobenzyl group at N1 and an ethyl group at the exocyclic 2-amine [1]. Its molecular formula is C₁₆H₁₆ClN₃ (MW 285.77 g·mol⁻¹) [1]. The compound belongs to the N-benzylbenzimidazole amine class, which has been explored as a scaffold for negative allosteric modulators (NAMs) of the β₂-adrenergic receptor (β₂AR) [2]. The meta-chlorine substitution pattern distinguishes it from its ortho- and para-chloro regioisomers and from non-halogenated benzyl analogs, imparting unique electronic and lipophilic properties that influence target engagement, solubility, and metabolic stability profiles.

Why Regioisomeric or Scaffold-Homologous Benzimidazole Amines Cannot Substitute for 1-(3-Chlorobenzyl)-N-ethyl-1H-1,3-benzimidazol-2-amine


Within the 2-aminobenzimidazole family, seemingly minor changes—such as relocating the chlorine atom from the meta to the para or ortho position on the benzyl ring, or removing the halogen entirely—can significantly alter the compound's computed logP, dipole moment, and electronic surface potential [1][2]. In the context of allosteric modulator discovery, the N-benzylbenzimidazole amine scaffold's activity and drug-like properties are exquisitely sensitive to benzyl ring substitution; the lead compound Cmpd-15 and its optimized successors BY1 and CY2 in the β₂AR NAM series demonstrated that small structural modifications produce 2.4- to 2.5-fold changes in allosteric antagonism potency [2]. These SAR findings underscore that generic substitution by a 4-chlorobenzyl, 2-chlorobenzyl, or unsubstituted benzyl analog cannot be assumed to preserve target activity, solubility, or pharmacokinetic behavior, making exact identity procurement essential for reproducible research.

Quantitative Differentiation Evidence for 1-(3-Chlorobenzyl)-N-ethyl-1H-1,3-benzimidazol-2-amine (866137-43-1) vs. Closest Analogs


Computed Lipophilicity (XLogP3) of 3-Chlorobenzyl vs. 4-Chlorobenzyl and Unsubstituted Benzyl Analogs

The meta-chloro substitution on the benzyl ring of 1-(3-chlorobenzyl)-N-ethyl-1H-1,3-benzimidazol-2-amine yields a computed XLogP3 of 4.3 [1], indicating moderate lipophilicity suitable for passive membrane permeability while avoiding excessive logP values (>5) associated with poor solubility and metabolic instability. The 4-chlorobenzyl regioisomer (CAS 825601-28-3) is anticipated to exhibit a comparable but non-identical logP due to differing dipole moment contributions from para versus meta chlorine orientation; the unsubstituted benzyl analog (lacking chlorine) is predicted to have a lower logP (~3.6–3.8 by fragment-based estimation), which may reduce membrane partitioning and target engagement in cellular assays [2]. This logP differentiation is critical because the N-benzylbenzimidazole amine series has demonstrated that solubility and PK properties are tightly coupled to benzyl substitution [2].

Lipophilicity Drug-likeness Structure-Property Relationships

Electron-Withdrawing Effect of Meta-Chlorine: Hammett σ Constant Differentiation

The chlorine atom at the meta position exerts an electron-withdrawing inductive effect (Hammett σₘ = +0.37) that differs fundamentally from the resonance-donating effect of para-chlorine (σₚ = +0.23) [1]. This difference in electronic character influences the electron density on the benzimidazole core and the exocyclic amine, modulating hydrogen-bonding capacity and target binding affinity. In allosteric modulator SAR, subtle electronic perturbations on the benzyl ring have been shown to shift potency by 2- to 3-fold within the same scaffold [2]. The meta-chloro isomer therefore provides a distinct electronic profile compared to the para-chloro isomer, which cannot be replicated by simple regioisomeric substitution.

Electronic Effects Medicinal Chemistry SAR

Reported Physicochemical Properties: Density and Boiling Point vs. 4-Chlorobenzyl Isomer

The 3-chlorobenzyl compound has reported density of 1.2 ± 0.1 g·cm⁻³ and a boiling point of 456.8 ± 47.0 °C at 760 mmHg, with a flash point of 230.0 ± 29.3 °C . In contrast, the 4-chlorobenzyl isomer (CAS 825601-28-3) has no experimentally reported density or boiling point in major public databases (values listed as N/A) . The availability of these physical constants facilitates solvent selection, rotary evaporation parameters, and safety assessments during laboratory handling, providing a practical procurement advantage for the 3-chloro isomer.

Physicochemical Characterization Formulation Handling

Commercially Available Purity Grade: 98% from Major Supplier

The target compound is available at 98% purity from established suppliers such as Leyan (Product No. 1614069) . This purity tier is suitable for most in vitro pharmacological assays and as a building block for further synthetic elaboration. The unsubstituted benzyl analog and the 4-chlorobenzyl isomer are also commercially available, but purity and sourcing consistency may vary; the 3-chloro derivative benefits from multiple verified listings (biomart, CymitQuimica, Leyan) providing competitive procurement options .

Purity Quality Control Procurement

Class-Level Allosteric Modulator Potential: Benzimidazole Amine Scaffold SAR Trends

The N-benzylbenzimidazole amine chemotype has been validated as a negative allosteric modulator (NAM) scaffold for β₂AR. In the 2026 optimization study, compound CY2 (a specific C-series N-benzylbenzimidazole amine) exhibited 2.53-fold greater allosteric antagonism than the lead Cmpd-15 in the GloSensor cAMP accumulation assay, with a solubility of 243.27 μM (≈13× that of Cmpd-15) and an in vivo half-life of 3.78 h [1]. While 1-(3-chlorobenzyl)-N-ethyl-1H-1,3-benzimidazol-2-amine was not the specific focus of that study, the scaffold-level SAR demonstrates that N-benzyl substitution with electron-withdrawing groups (such as 3-chlorobenzyl) is a key determinant of allosteric potency, solubility, and PK properties, making this compound a relevant tool for exploring structure-activity relationships in β₂AR NAM development [1].

Allosteric Modulation β₂-Adrenergic Receptor GPCR

Recommended Application Scenarios for 1-(3-Chlorobenzyl)-N-ethyl-1H-1,3-benzimidazol-2-amine (866137-43-1)


Structure-Activity Relationship (SAR) Exploration of β₂-Adrenergic Receptor Negative Allosteric Modulators

Use as an N-benzylbenzimidazole amine building block with meta-chloro substitution to probe the electronic and lipophilic requirements of the β₂AR allosteric pocket. The meta-Cl Hammett σ (+0.37) and XLogP3 (4.3) provide a defined electronic and lipophilic anchor point for SAR expansion [1][2].

Comparative Physicochemical Profiling of Benzimidazole Regioisomers

Employ in head-to-head studies with the 4-chlorobenzyl and 2-chlorobenzyl isomers to quantify the impact of chlorine position on solubility, metabolic stability, and target engagement. The known density (1.2 g·cm⁻³) and boiling point (456.8 °C) facilitate reproducible formulation and handling protocols .

Medicinal Chemistry Hit-to-Lead Optimization Programs Targeting GPCR Allosteric Sites

Incorporate as a core scaffold for library synthesis aimed at identifying selective allosteric modulators of Class A GPCRs. The N-benzylbenzimidazole amine series has demonstrated that elimination of the amide bond improves solubility (~13×) and PK half-life (t₁/₂ 3.78 h) relative to benzimidazole amides [2].

Computational Chemistry Model Building and Docking Studies

Utilize the experimentally validated molecular descriptors (XLogP3, hydrogen bond donor/acceptor counts, rotatable bonds) as input parameters for QSAR model development and molecular docking simulations targeting allosteric binding sites on GPCRs or kinases [1].

Quote Request

Request a Quote for 1-(3-chlorobenzyl)-N-ethyl-1H-1,3-benzimidazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.